![molecular formula C14H19N5O2 B5542748 5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)

5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives often involves multistep reactions, starting from simple precursors. For example, triazolopyrimidines can be synthesized through reactions involving amino triazoles and pyrimidine derivatives, which might involve condensation reactions with specific reagents to introduce various substituents like methyl, piperidinyl, and carbonyl groups at strategic positions on the core structure (Hassneen & Abdallah, 2003).

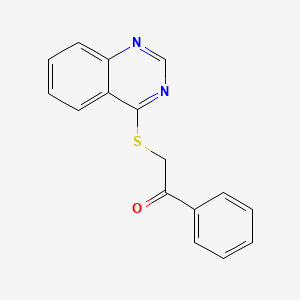

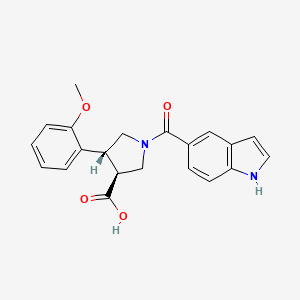

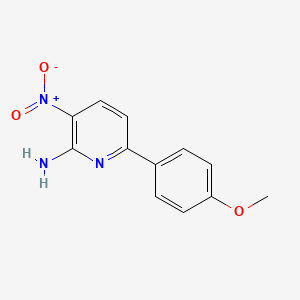

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by a fused ring system that combines triazole and pyrimidine moieties. This structure is often analyzed using X-ray crystallography, which provides detailed information about the arrangement of atoms, bond lengths, and angles, contributing to the understanding of the compound's chemical behavior (Repich et al., 2017).

Chemical Reactions and Properties

Triazolopyrimidines can undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and heterocyclization, depending on the functional groups present in the molecule. These reactions enable the synthesis of a wide range of derivatives with different chemical properties and potential applications (Davoodnia et al., 2008).

Physical Properties Analysis

The physical properties of triazolopyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents and the overall molecular architecture. These properties are crucial for determining the compound's suitability for various applications, including materials science and chemical synthesis (Canfora et al., 2010).

Chemical Properties Analysis

The chemical properties of triazolopyrimidine derivatives are defined by their reactivity, which is influenced by the electron-donating or withdrawing nature of the substituents attached to the core structure. These properties determine the compound's behavior in chemical reactions, including its role as a reactant or catalyst in organic synthesis (Mohamed et al., 2011).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Applications

Research involving compounds with triazolopyrimidine cores, similar to the one , has shown their relevance in synthesizing new molecules with potential antimicrobial activities. For instance, compounds incorporating triazolopyrimidine derivatives have been synthesized and evaluated for their effects against bacterial and fungal species. Such compounds are notable for their moderate activity against specific microbial strains, indicating a possible avenue for the development of new antimicrobial agents (H. Abdel‐Aziz et al., 2008).

Supramolecular Chemistry and Metal Complex Formation

Another area of interest is the use of related compounds in supramolecular chemistry, particularly in forming metal complexes. For example, complexes utilizing ligands structurally similar to the queried compound have been synthesized, showcasing versatile binding behaviors and the formation of supramolecular hydrogen bond architectures with metal ions like Zn, Cd, and Cu. This indicates the potential of such molecules in crafting novel metal-organic frameworks or coordination polymers with unique properties (C. Maldonado et al., 2009).

Potential for Antihypertensive Agents

Compounds featuring the triazolopyrimidine scaffold have also been investigated for their potential as antihypertensive agents. Such research demonstrates the utility of these molecules in designing new therapeutic agents, highlighting the diversity of biological activities that compounds with this core structure might exhibit (S. M. Bayomi et al., 1999).

Propiedades

IUPAC Name |

5,6-dimethyl-2-(4-methylpiperidine-1-carbonyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-8-4-6-18(7-5-8)13(21)11-16-14-15-10(3)9(2)12(20)19(14)17-11/h8H,4-7H2,1-3H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNJNEBQFFSCKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=NC3=NC(=C(C(=O)N3N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethyl-2-[(4-methylpiperidin-1-yl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5542670.png)

![N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5542672.png)

![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5542691.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5542698.png)

![4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)

![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)

![1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5542720.png)

![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)

![N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)

![3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine](/img/structure/B5542759.png)

![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)